2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
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Overview
Description
Compound “2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
The preparation of compound “2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves specific synthetic routes and reaction conditions. One of the methods includes using N-protective indole and halogenated hydrocarbon as raw materials. The C-H alkylation reaction is carried out by a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Compound “2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound “2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of compound “2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Compound “2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar chemical structures or properties. The comparison can be based on factors such as chemical reactivity, biological activity, and industrial applications.
Conclusion
Compound “this compound” is a versatile chemical entity with significant potential in various scientific fields. Its unique properties and applications make it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-7-5-10(6-8-11)9-20-15-17-13-4-2-1-3-12(13)14(19)18-15/h5-8H,1-4,9H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCPRQIGPSMJAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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